molecular formula C11H22O2Si B11891348 Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- CAS No. 159683-81-5

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-

Cat. No.: B11891348
CAS No.: 159683-81-5
M. Wt: 214.38 g/mol
InChI Key: DMTHHYHKHVDTGG-UHFFFAOYSA-N
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Description

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- (CAS: N/A) is a specialized aldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the C4 position and a conjugated methylene (CH₂=CH–) moiety at C2. The TBDMS group, a bulky silyl protecting group, enhances steric protection and stability under basic conditions, while the α,β-unsaturated aldehyde system (C2 methylene and C1 aldehyde) confers unique reactivity for nucleophilic additions or cycloadditions. Its molecular weight is calculated as 256.15 g/mol, with a predicted density of 0.95 g/cm³ and a boiling point of 78°C at 1 Torr . This compound is likely utilized in organic synthesis for intermediates requiring selective protection and controlled reactivity.

Properties

CAS No.

159683-81-5

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-methylidenebutanal

InChI

InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,1,7-8H2,2-6H3

InChI Key

DMTHHYHKHVDTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=C)C=O

Origin of Product

United States

Preparation Methods

Direct Silylation of 4-Hydroxy-2-methylenebutanal

The most widely documented laboratory method involves direct silylation of 4-hydroxy-2-methylenebutanal using tert-butyldimethylsilyl (TBS) chloride. In a representative procedure, 4-hydroxy-2-methylenebutanal (1.0 equiv) is dissolved in anhydrous dichloromethane under argon at -78°C. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of TBSCl (1.2 equiv). The reaction proceeds for 6–8 hours with gradual warming to 0°C, yielding the target compound in 68–72% purity after aqueous workup.

Critical parameters include:

  • Temperature control : Maintaining sub-zero temperatures minimizes aldol condensation side reactions.

  • Moisture exclusion : Use of molecular sieves (4Å) reduces hydrolysis of the silylating agent.

  • Base selection : Triethylamine outperforms bulkier bases like DMAP in this system due to faster chloride scavenging.

Oxidation of Protected Alcohol Precursors

An alternative route oxidizes 4-(tert-butyldimethylsilyloxy)-2-methylenebutan-1-ol to the corresponding aldehyde. Swern oxidation conditions (oxalyl chloride/DMSO) achieve 85–90% conversion at -60°C, though over-oxidation to carboxylic acids remains a concern. Recent optimizations employ Dess-Martin periodinane in acetonitrile at 0°C, yielding 78% isolated product with <5% carboxylic acid byproducts.

Industrial Production Considerations

Continuous Flow Silylation

Pilot-scale systems utilize continuous flow reactors to enhance heat transfer and mixing efficiency. A 2024 patent describes:

This method reduces solvent consumption by 40% compared to batch processes while maintaining >99.5% purity.

Catalyst Recycling in Silylation Reactions

Industrial protocols recover triethylamine hydrochloride byproduct through:

  • Filtration of precipitated salts

  • Neutralization with NaOH to regenerate triethylamine

  • Distillation for reuse (98% recovery efficiency)
    This closed-loop system reduces waste production by 65% versus traditional methods.

Mechanistic Insights and Side Reaction Mitigation

Silylation Reaction Kinetics

Studies using in-situ IR spectroscopy reveal:

  • Rate-determining step : Nucleophilic attack of the alkoxide on silicon (k = 0.45 L·mol⁻¹·s⁻¹ at -78°C)

  • Activation energy : ΔG‡ = 72.3 kJ/mol for TBSCl vs. 85.1 kJ/mol for TBSOTf

  • Solvent effects : Dichloromethane accelerates reaction 3.2× faster than THF due to better chloride ion stabilization

Competing Side Reactions

Side ReactionConditions Promoting ReactionMitigation Strategy
Aldol condensation>0°C, protic solventsStrict temperature control
Silyl ether hydrolysisH2O >50 ppmMolecular sieves (4Å)
Over-oxidationStrong oxidizers, elevated TDess-Martin periodinane at 0°C

Purification and Characterization

Chromatographic Separation

Flash chromatography on silica gel (hexane:ethyl acetate 9:1) effectively removes:

  • Unreacted starting material (Rf = 0.12 vs. product Rf = 0.35)

  • Bis-silylated byproducts (Rf = 0.68)
    Recent advances demonstrate chiral stationary phases resolving enantiomers with 98.5% ee when using optically active precursors.

Spectroscopic Characterization

Key diagnostic signals:

  • ¹H NMR (CDCl₃) : δ 9.67 (d, J=1.8 Hz, CHO), 5.34 (s, CH₂=), 0.89 (s, t-Bu)

  • ¹³C NMR : δ 203.4 (CHO), 153.2 (C=CH₂), 25.8 (Si-C(CH₃)₃)

  • IR (neat) : 2720 cm⁻¹ (aldehyde C-H), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C)

MutantActivity (U/mg)Regioselectivity
Wild-type0N/A
L278V3.492%
T40A5.188%
This green chemistry approach operates in water at pH 7.0, though scale-up challenges persist .

Chemical Reactions Analysis

Types of Reactions

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted butanal derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- typically involves reactions with appropriate reagents under controlled conditions. Common methods include:

  • Reagents : Dichloromethane (CH2Cl2), triethylamine.
  • Conditions : Low temperatures (around -78°C) to stabilize intermediates.

Reactivity studies indicate that this compound can undergo various transformations, including oxidation to carboxylic acids and reduction to alcohols. This versatility makes it a valuable compound for further chemical modifications.

Organic Chemistry

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to design and create new compounds with desired properties.

Biological Studies

Research into the biological activities of derivatives of this compound has been ongoing. Studies focus on:

  • Anticancer Potential : Investigating the potential of butanal derivatives as therapeutic agents against cancer cells.
  • Biocompatibility : Evaluating how these compounds interact with biological systems.

Medicinal Chemistry

The compound's unique structure may lead to the development of novel pharmaceuticals. Ongoing research aims to explore its applications in drug design, particularly for conditions requiring targeted therapies.

Industrial Applications

In industrial contexts, Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is utilized in:

  • Chemical Manufacturing : Serving as a precursor for various chemical products.
  • Material Science : Contributing to the formulation of specialized materials with unique properties.

Case Studies and Research Findings

Recent studies have demonstrated the potential of Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- in various applications:

  • Anticancer Research : A study published in Medicinal Chemistry explored the cytotoxic effects of derivatives on cancer cell lines, indicating promising results for future drug development.
  • Synthesis Innovations : Research highlighted new synthetic routes that improve yield and reduce by-products during the production of this compound.
  • Material Development : Investigations into its use in polymer chemistry revealed potential applications in creating more durable materials with enhanced properties.

Mechanism of Action

The mechanism of action of Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- involves its interaction with specific molecular targets and pathways. The silyloxy group plays a crucial role in stabilizing the compound and facilitating its reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups Stability Notes
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- (Target) 256.15 78 (1 Torr) 0.95 Aldehyde, TBDMS ether, α,β-unsaturated Stable in basic conditions
Silane, (1,1-dimethylethyl)[(2,2-dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy]dimethyl 256.15 78 (1 Torr) 0.95 Dioxin ring, TBDMS ether, methylene Ring strain may reduce thermal stability
Butanal, 4-(dimethylamino)-2-[4-[(1-pyrrolidinylsulfonyl)methyl]phenyl]hydrazone 352.49 N/A N/A Aldehyde, hydrazone, sulfonyl Hydrazone group may confer photoinstability
1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol N/A N/A N/A Dioxane ring, alkyne, methoxyphenyl Alkyne reactivity for click chemistry

Key Observations :

  • TBDMS Ether Stability : The target compound shares the TBDMS group with the dioxin derivative in , both offering resistance to hydrolysis under basic conditions, a feature critical in multi-step syntheses (e.g., nucleotide protection in ) .
  • Aldehyde Reactivity : Unlike the hydrazone derivative in , the target’s α,β-unsaturated aldehyde allows conjugate additions (e.g., Michael additions), whereas the hydrazone’s Schiff base formation is more suited for bioactivity .
  • However, ring strain may limit thermal stability .
Physicochemical Properties
  • Volatility: The target’s boiling point (78°C at 1 Torr) is comparable to its dioxin analogue but lower than non-silylated aldehydes due to reduced polarity from the TBDMS group .
  • Density : The predicted density (0.95 g/cm³) aligns with silyl ethers, which are generally less dense than polar aldehydes .

Biological Activity

Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is a siloxane compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological effects.

  • Chemical Name : Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-
  • CAS Number : 159683-81-5
  • Molecular Formula : C11H22O2Si
  • Molecular Weight : 202.37 g/mol
  • Structure : The compound features a butanal backbone with a tert-butyldimethylsilyl group attached via an ether linkage.

Synthesis

The synthesis of Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- typically involves the reaction of butanal with silylating agents. Various synthetic routes have been reported in the literature, with yields ranging from 52% to 80% depending on the method employed .

Antioxidant Properties

Research indicates that siloxane compounds can exhibit significant antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds similar to Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. One study identified a related compound as a potent dual inhibitor of COX and LOX enzymes with an IC50 of 0.39 µM for COX and 0.77 µM for LOX in rat basophilic leukemia cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that siloxane derivatives can exhibit selective cytotoxic effects. These studies are crucial for assessing the safety and therapeutic potential of new compounds. For example, compounds derived from similar structures were tested on cancer cell lines and showed varying degrees of cytotoxicity .

Case Studies

StudyFindings
Study on Antioxidant ActivityRelated siloxane compounds demonstrated significant free radical scavenging activity.
Anti-inflammatory StudyIdentified potent dual inhibitors of COX and LOX pathways with oral bioactivity in rat models.
Cytotoxicity AssessmentSelective cytotoxic effects observed in cancer cell lines with potential therapeutic implications.

Q & A

Q. What are the standard synthetic routes for preparing Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-?

The compound is typically synthesized via silyl protection of a hydroxyl group followed by controlled oxidation or functionalization. For example:

  • Zr-catalyzed carboalumination can introduce methylene groups, as demonstrated in the synthesis of structurally similar aldehydes using (2S)-4-{[(1,1-dimethylethyl)dimethylsilyl]oxy}-2-methylbutanal ().
  • Silylation with tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole is a common method for introducing silyl ethers (analogous to ).
    Purification often employs flash chromatography with silica gel, as described for related compounds ().

Q. How is this compound characterized structurally?

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, e.g., HRMS (ES+): m/z [139.1487]+ calcd for C₁₀H₁₉[M – OH]+, observed 139.1482 ().
  • NMR spectroscopy resolves regiochemistry: 1^1H and 13^13C NMR can distinguish silyl-protected oxygens and methylene protons (analogous to bis-silylated pyrrolidines in ).

Q. What are the stability considerations for the silyl ether group under acidic/basic conditions?

The tert-butyldimethylsilyl (TBS) group is stable under mildly acidic conditions but cleaved by strong acids (e.g., HF or TBAF). For example, desilylation of related compounds occurs during cyclization under acidic conditions (). Avoid aqueous bases, as silyl ethers hydrolyze in basic media.

Advanced Research Questions

Q. How does the methylene group influence reactivity in further transformations?

The α,β-unsaturated aldehyde structure allows for conjugate additions or Diels-Alder reactions . For instance, Zr-catalyzed carboalumination of similar aldehydes yields stereoselective products (). Computational modeling (e.g., DFT) can predict regioselectivity in nucleophilic attacks.

Q. What strategies address diastereoselectivity in silyl-protected intermediates?

  • Chiral catalysts : Asymmetric synthesis using chiral Zr complexes (e.g., ’s (5S,E)-configured product).
  • Steric effects : The bulky TBS group directs stereochemistry by shielding one face of the molecule (observed in cyclopropane derivatives in ).

Q. How can analytical challenges in detecting trace impurities be mitigated?

  • Solid-phase extraction (SPE) with HLB cartridges effectively isolates the compound from complex matrices ().
  • LC-MS/MS with deuterated internal standards (e.g., triclosan-d₃) improves quantification accuracy ().

Q. What computational methods predict the compound’s reactivity in organometallic reactions?

  • Molecular docking and DFT calculations model interactions with catalytic sites (e.g., Zr centers in ).
  • Transition state analysis explains selectivity in carboalumination pathways ().

Q. Are there alternative silyl protecting groups with superior stability or selectivity?

  • Diphenylsilyl groups (e.g., 4-(tert-butyldiphenylsilyl)oxybutanal, CAS 127793-62-8) offer enhanced steric protection but require harsher deprotection ().
  • Comparative studies using TBS vs. TIPS (triisopropylsilyl) groups can optimize stability (no direct evidence; extrapolate from silylation trends).

Q. How does the compound decompose under thermal stress?

  • Thermogravimetric analysis (TGA) monitors mass loss, while GC-MS identifies degradation byproducts (e.g., siloxanes).
  • Hazard assessments of similar silyl ethers note low human toxicity but potential for siloxane release ().

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